N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide bridge to a 3-methyl-1,2,4-oxadiazole moiety. This compound’s structural hybridity positions it as a candidate for drug development, particularly in optimizing pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-14-10(18-16-7)6-13-11(17)12-15-8-4-2-3-5-9(8)19-12/h2-5H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFIPKSIFINAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring and the attachment of the benzothiazole moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is a key reactive site due to its electron-deficient nature, enabling nucleophilic and electrophilic transformations:
Hydrolysis
-
Acidic Conditions : The oxadiazole ring undergoes hydrolysis in concentrated HCl or H₂SO₄, cleaving to form a diamide intermediate. For example, hydrolysis of analogous oxadiazoles yields N-substituted amidoximes .
-
Basic Conditions : Under NaOH or KOH, the oxadiazole ring hydrolyzes to carboxylic acid derivatives , though the methyl substituent may sterically hinder this process .
Nucleophilic Substitution
-
The C-5 position of the oxadiazole can undergo nucleophilic substitution with amines or thiols. For instance, reaction with hydrazine forms 5-hydrazinyl-1,2,4-oxadiazole derivatives , useful in further cyclization reactions .
Carboxamide Bridge Reactivity
The carboxamide group (–CONH–) participates in hydrolysis, alkylation, and transamidation:
Hydrolysis
-
Acidic Hydrolysis : Refluxing with HCl yields benzo[d]thiazole-2-carboxylic acid and 3-methyl-1,2,4-oxadiazol-5-yl)methylamine .
-
Basic Hydrolysis : NaOH treatment generates the corresponding carboxylate salt and amine byproducts .
Transamidation
-
Reaction with primary amines (e.g., methylamine) in the presence of coupling agents like HATU or DCC forms N-alkyl/aryl derivatives .
Benzo[d]thiazole Reactivity
The aromatic thiazole ring undergoes electrophilic substitution:
Halogenation
-
Bromination or chlorination at the C-5 or C-6 positions occurs under mild conditions (e.g., Br₂ in CHCl₃), yielding halogenated derivatives .
Nitration
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C-6 position, which can be reduced to amines for further functionalization .
Functionalization of the Methylene Linker
The methylene (–CH₂–) group between the oxadiazole and carboxamide can undergo:
Oxidation
-
Strong oxidants like KMnO₄ convert the methylene group to a ketone (–CO–), though steric hindrance from the oxadiazole may limit efficiency.
Alkylation
-
Reaction with alkyl halides (e.g., CH₃I) in basic conditions forms quaternary ammonium salts at the methylene carbon .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Thermal Cyclization
-
Heating in DMF or DMSO induces intramolecular cyclization, forming thiazolo[5,4-b]oxadiazole derivatives .
Metal-Catalyzed Coupling
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is its potential as an anticancer agent. Compounds containing thiazole and oxadiazole moieties have demonstrated promising anticancer properties.
Case Studies:
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines. The study indicated that compounds with thiazole rings exhibited strong selectivity and apoptosis-inducing capabilities in human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells .
- In Silico Studies : Research has shown that compounds with similar scaffolds to this compound can act as inhibitors of key enzymes involved in cancer progression. For instance, derivatives evaluated for their activity against EGFR and COX-2 have shown significant tumor selectivity and apoptotic effects .
Mechanistic Insights into Anticancer Activity
The mechanism of action for the anticancer properties of this compound involves several pathways:
- EGFR Inhibition : The compound has been noted for its ability to inhibit epidermal growth factor receptor (EGFR), a critical player in tumor growth and metastasis.
- COX-2 Inhibition : By inhibiting cyclooxygenase-2 (COX-2), which is often overexpressed in tumors, the compound may reduce inflammation and tumor progression .
Synthesis of Derivatives
The synthesis of derivatives based on this compound has been explored extensively. These derivatives are evaluated for enhanced biological activity.
Table 1: Summary of Synthesized Derivatives and Their Activities
Broader Implications in Drug Development
The structural features of this compound suggest it could serve as a lead compound for the development of new anticancer drugs. The combination of oxadiazole and thiazole rings enhances its biological activity, making it a candidate for further exploration in drug development pipelines.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes like carbonic anhydrase and histone deacetylase, and it may also interact with receptors such as sigma and opioid receptors . These interactions lead to its diverse biological activities, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely shares synthetic steps with ’s thiazole carboxamides, where carboxylate intermediates are hydrolyzed and coupled with amines . Compound 72 () employs similar coupling reactions, achieving moderate yields (68%) .
- Thermal Stability : The melting point of Compound 72 (91–93°C) suggests that bulky substituents (e.g., difluorocyclohexyl) may reduce crystallinity compared to simpler analogs. The target compound’s benzothiazole core could enhance thermal stability due to aromatic rigidity.
Role of the 1,2,4-Oxadiazole Group
The 3-methyl-1,2,4-oxadiazole moiety is a common feature in Compounds 72 () and navacaprant (). For example, navacaprant’s quinoline-oxadiazole hybrid is designed for central nervous system activity, leveraging the oxadiazole’s stability .
Carboxamide Linkers
The carboxamide bridge in the target compound and 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () facilitates hydrogen bonding with biological targets. However, the benzothiazole core in the target compound may offer stronger π-π stacking interactions compared to ’s isoxazole .
Heterocyclic Cores
- Benzo[d]thiazole vs.
- Quinoline vs. Benzothiazole: Navacaprant’s quinoline core () introduces planar aromaticity, favoring DNA intercalation, whereas the benzothiazole group may prioritize enzyme inhibition .
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₃N₃O₂S
- Molecular Weight : 273.33 g/mol
- CAS Number : 1235283-29-0
The presence of the oxadiazole and thiazole rings contributes to its diverse biological activities.
Antitumor Activity
Research has shown that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor activity. For instance:
- A study demonstrated that derivatives of benzothiazole with oxadiazole exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity:
- In vitro studies revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound displayed an IC₅₀ value of 33 nM against bacterial DNA gyrase, highlighting its mechanism of action through enzyme inhibition .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. It was found to inhibit pro-inflammatory cytokines in cell culture models, suggesting a role in modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is crucial for enhancing bioactivity due to its electron-withdrawing properties.
- Thiazole Core : The thiazole ring contributes significantly to the compound's interaction with biological targets.
- Substituents : Methyl groups on the oxadiazole enhance solubility and bioavailability, which are essential for therapeutic efficacy .
Case Studies
Several studies have documented the biological activity of related compounds:
- Anticancer Studies : A series of thiazole derivatives were tested against various cancer cell lines with promising results indicating that modifications at specific positions on the thiazole ring can enhance anticancer activity .
- Antimicrobial Research : The compound was part of a broader investigation into oxadiazole derivatives that showed activity against resistant strains of Mycobacterium tuberculosis, emphasizing its potential in treating infectious diseases .
Data Summary Table
Q & A
Q. Key Considerations :
- Purity optimization: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/DMF) is used for purification .
- Yields: Typically range from 60–75% for analogous compounds, depending on substituent reactivity .
Advanced: How can reaction yields be optimized for the cyclization step in oxadiazole synthesis?
- Catalytic Systems : Use iodine and triethylamine in DMF to promote cyclization, as demonstrated for 1,3,4-thiadiazole derivatives (yields >80%) .
- Microwave Assistance : Microwave irradiation reduces reaction time (1–3 minutes vs. hours under reflux) while maintaining high yields (e.g., 85–90% for triazolo-thiadiazoles) .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and stabilize intermediates .
Q. Example Protocol :
Combine precursor hydrazide (1 mmol), POCl₃ (3 mmol), and DMF (5 mL).
Reflux at 80°C for 4 hours.
Quench with ice-water, extract with EtOAc, and purify via column chromatography .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Q. Table 1: Representative Spectral Data for Analogous Compounds
| Compound Class | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|
| Benzothiazole-carboxamide | 7.5–8.1 (Ar-H), 10.3 (NH) | 1685 (C=O) | 68 |
| Methyl-oxadiazole | 4.2 (CH₂), 8.0 (C=N) | 1595 (C=N) | 72 |
Advanced: How can contradictory reports on biological activity (e.g., anticancer vs. antiviral) be resolved?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and viability assays (MTT vs. SRB) may skew results .
- Compound Stability : Degradation under storage (e.g., hydrolysis of the oxadiazole ring in aqueous buffers) can reduce efficacy. Validate purity via HPLC before testing .
- Dose-Response Relationships : Ensure IC₅₀ values are calculated across a wide concentration range (0.1–100 µM) to account for threshold effects .
Q. Recommended Workflow :
Re-test the compound in parallel assays under standardized conditions.
Characterize stability via LC-MS after incubation in assay media.
Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
Advanced: What computational strategies predict the compound’s target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or tubulin. The benzothiazole moiety often occupies hydrophobic pockets, while the oxadiazole participates in hydrogen bonding .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the oxadiazole) for activity against viral proteases .
Case Study : Docking of a triazole-thiazole hybrid (analogous structure) into EGFR showed a binding affinity of −9.2 kcal/mol, with key interactions at Lys721 and Asp831 .
Basic: What are the critical steps in characterizing the oxadiazole ring’s formation?
- TLC Monitoring : Track reaction progress using silica plates (hexane:EtOAc = 3:1). The oxadiazole intermediate typically has an Rf ≈ 0.5 .
- Cyclization Validation : Absence of hydrazide NH stretch (IR ~3300 cm⁻¹) confirms ring closure .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Q. Table 2: SAR of Benzothiazole-Oxadiazole Hybrids
| R₁ (Oxadiazole) | R₂ (Benzothiazole) | IC₅₀ (µM, HeLa) | Notes |
|---|---|---|---|
| CH₃ | H | 12.4 | Baseline activity |
| NO₂ | Cl | 4.7 | Enhanced cytotoxicity |
| CF₃ | Br | 3.9 | Improved logP |
Advanced: How should stability studies be designed for this compound?
- Conditions : Test under accelerated storage (40°C/75% RH for 6 months) and in assay media (RPMI, pH 7.4) .
- Analytical Methods :
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to monitor degradation.
- Mass Spectrometry : Detect hydrolysis products (e.g., benzo[d]thiazole-2-carboxylic acid) .
Findings : Analogous oxadiazoles show <5% degradation after 30 days at 25°C but degrade rapidly in basic media (t₁/₂ = 2 hours at pH 9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
